2-iodo-3-methyl-benzoyl Chloride
Description
2-Iodo-3-methyl-benzoyl chloride (chemical formula: C₈H₆ClIO) is a halogenated benzoyl chloride derivative featuring iodine and methyl substituents at the 2- and 3-positions of the aromatic ring, respectively. This compound is a reactive acyl chloride, commonly used in organic synthesis for introducing the benzoyl group into target molecules. Its reactivity stems from the electron-withdrawing effects of the iodine and chlorine atoms, which enhance the electrophilicity of the carbonyl carbon.
This analog shares the iodine and methyl substituents but includes an additional chlorine atom at the 5-position. Key properties of this analog include:
Properties
Molecular Formula |
C8H6ClIO |
|---|---|
Molecular Weight |
280.49 g/mol |
IUPAC Name |
2-iodo-3-methylbenzoyl chloride |
InChI |
InChI=1S/C8H6ClIO/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4H,1H3 |
InChI Key |
IIMSGBQVCRVCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 2-iodo-3-methyl-benzoyl chloride with structurally related benzoyl chlorides:
Table 1: Comparison of Halogenated Benzoyl Chlorides
*Calculated based on formula. †Inferred from analog in .
Key Observations :
Electron-Withdrawing Effects: The iodine atom in this compound increases electrophilicity at the carbonyl carbon compared to non-halogenated benzoyl chlorides. This enhances its reactivity in nucleophilic acyl substitution reactions. The additional chlorine in 5-chloro-2-iodo-3-methylbenzoyl chloride () may slightly reduce reactivity due to electron-withdrawing saturation but improves thermal stability .
This contrasts with unsubstituted benzoyl chloride, which has minimal steric interference.
Hazard Profile: Halogenated benzoyl chlorides universally exhibit corrosivity and respiratory hazards.
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